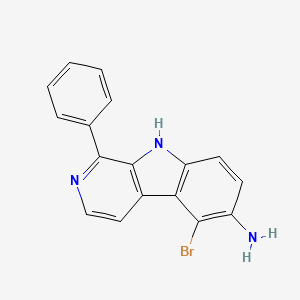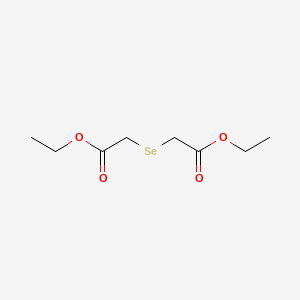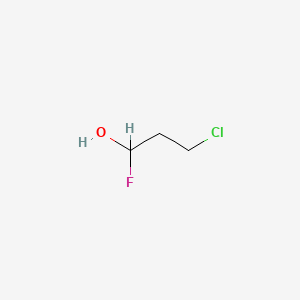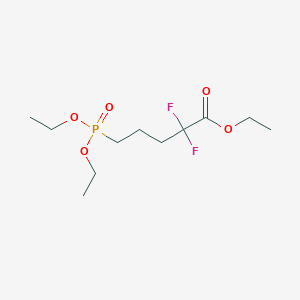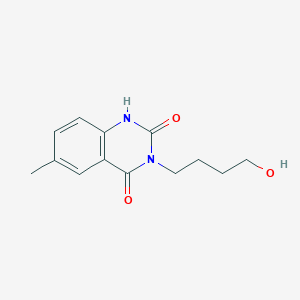
3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione is a derivative of quinazolinone, a heterocyclic compound with a wide range of applications in medicinal chemistry. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione can be achieved through various methods. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation. Another green and efficient method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve scalable and cost-effective synthetic routes. The transition-metal-free route and visible light-induced methods mentioned above are promising for industrial applications due to their simplicity, efficiency, and environmentally friendly nature .
化学反応の分析
Types of Reactions
3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various substituents into the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions are various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
科学的研究の応用
3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione include other quinazolinone derivatives such as:
- 2-aryl quinazolin-4(3H)-one
- 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one
- 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
CAS番号 |
138608-73-8 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC名 |
3-(4-hydroxybutyl)-6-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-5-11-10(8-9)12(17)15(13(18)14-11)6-2-3-7-16/h4-5,8,16H,2-3,6-7H2,1H3,(H,14,18) |
InChIキー |
UOHKHEHZZSAEOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=O)N(C2=O)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
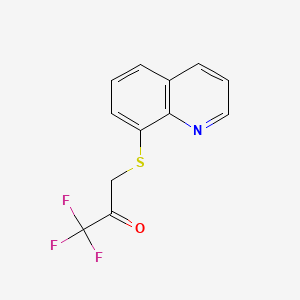

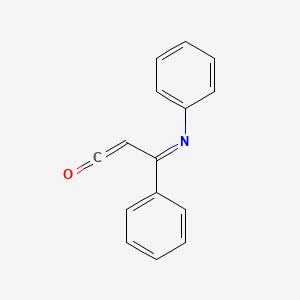
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
